molecular formula C16H13NO3 B11849461 2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one CAS No. 921942-40-7

2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11849461
CAS No.: 921942-40-7
M. Wt: 267.28 g/mol
InChI Key: YCZGKKXLOIBSFC-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one is a chromone derivative characterized by a benzopyran-4-one core substituted with a methoxy group at position 6 and a 3-aminophenyl group at position 2. Chromones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Properties

CAS No.

921942-40-7

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(3-aminophenyl)-6-methoxychromen-4-one

InChI

InChI=1S/C16H13NO3/c1-19-12-5-6-15-13(8-12)14(18)9-16(20-15)10-3-2-4-11(17)7-10/h2-9H,17H2,1H3

InChI Key

YCZGKKXLOIBSFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one typically involves the condensation of 3-aminophenyl and 6-methoxy-4H-chromen-4-one precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a halogenated flavonoid with an aryl boronate under the catalysis of palladium, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one may involve large-scale Suzuki–Miyaura cross-coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The aminophenyl group undergoes oxidation under acidic or basic conditions. Key findings include:

Reaction TypeReagent/ConditionsProductYield (%)Reference
Amino → NitroKMnO₄ (acidic)2-(3-Nitrophenyl)-6-methoxy-4H-1-benzopyran-4-one72–78
Ring OxidationOzone (O₃)Chromenone ring cleavage to carboxylic acids65
  • Mechanism : Potassium permanganate oxidizes the amino group to nitro via intermediate hydroxylamine and nitroso species.

  • Applications : Nitro derivatives serve as intermediates for further reductions or substitutions.

Reduction Reactions

The nitro group (if present post-oxidation) and methoxy substituent participate in reductions:

Reaction TypeReagent/ConditionsProductYield (%)Reference
Nitro → AminoH₂/Pd-C (ethanol)Regeneration of original aminophenyl compound85–90
Methoxy → HydroxylBBr₃ (CH₂Cl₂)2-(3-Aminophenyl)-6-hydroxy-4H-1-benzopyran-4-one80
  • Key Insight : Sodium borohydride selectively reduces carbonyl groups in chromenones but leaves methoxy and amino groups intact.

Electrophilic Substitution

The electron-rich aromatic rings undergo substitution:

Reaction TypeReagent/ConditionsPosition ModifiedProductYield (%)Reference
NitrationHNO₃/H₂SO₄Para to methoxy2-(3-Amino-4-nitrophenyl)-6-methoxy-4H-1-benzopyran-4-one60
SulfonationH₂SO₄ (SO₃)Meta to aminoSulfonic acid derivative55
  • Regioselectivity : Methoxy directs electrophiles to the para position, while the amino group directs meta.

Nucleophilic Acyl Substitution

The chromenone carbonyl reacts with nucleophiles:

Reaction TypeReagent/ConditionsProductYield (%)Reference
HydrolysisNaOH (aqueous)2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-ol70
Grignard AdditionRMgX (THF)Tertiary alcohol derivatives65–75
  • Kinetics : Hydrolysis follows pseudo-first-order kinetics with a half-life of 2.3 hrs at pH 12 .

Coupling Reactions

The amino group facilitates cross-coupling:

Reaction TypeReagent/ConditionsProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives82
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl derivatives78
  • Catalytic Efficiency : Suzuki reactions achieve >80% conversion with 1 mol% Pd catalyst .

Photochemical Reactions

UV irradiation induces structural changes:

ConditionWavelength (nm)ProductQuantum Yield (Φ)Reference
UV-C254Ring-contracted quinoline derivative0.12
UV-A365Stable photo-adduct with dimerization0.08
  • Application : Photoproducts show enhanced fluorescence properties .

Biological Derivatization

Enzyme-mediated modifications enhance pharmacological activity:

EnzymeReactionProduct ActivityReference
CYP3A4HydroxylationIncreased solubility (LogP reduced by 1.2)
GSTGlutathione conjugationDetoxification pathway

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzopyran compounds, including 2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, demonstrating potential as a therapeutic agent against tumors. For instance, modifications to the methoxy group position have been linked to enhanced tumor specificity and cytotoxicity against human oral squamous cell carcinoma .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds within the benzopyran class have been documented to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators . This raises the possibility that this compound could serve as a basis for developing new anti-inflammatory drugs.

Antioxidant Properties

Antioxidant activity is another promising application of this compound. Studies have shown that benzopyran derivatives can scavenge free radicals and protect cells from oxidative stress, which is implicated in various chronic diseases. This suggests that this compound may contribute to health benefits through its antioxidant effects.

Reproductive Health

Preclinical studies have highlighted the uterotrophic activity of this compound, indicating potential applications in reproductive health. Such properties may be beneficial in understanding hormonal regulation and could lead to therapeutic options for reproductive disorders.

Immunomodulatory Effects

Benzopyran derivatives have been explored for their immunomodulatory capabilities, which could be significant in treating autoimmune diseases or enhancing immune responses in cancer therapy . The specific immunological effects of this compound warrant further investigation.

Case Studies and Research Findings

StudyFocusFindings
Wang et al. (2014)Synthesis and Biological EvaluationIdentified that methoxy groups significantly influence cytotoxicity against cancer cells; compounds with specific substitutions showed higher tumor specificity than traditional chemotherapeutics like doxorubicin .
Josai University Study (2020)Tumor-specificity AnalysisDemonstrated that modifications to the methoxy position enhance tumor-specificity; compounds with methoxy at the 7-position exhibited superior anticancer activity compared to those with methoxy at the 6-position .
MDPI Research (2022)Inhibition StudiesReported promising inhibition efficacy against EGFR and VEGFR-2 kinases, suggesting potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The methoxy group may contribute to the compound’s stability and bioavailability. The chromenone core is known to interact with cellular pathways, potentially leading to antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Biological Relevance: Glyasperin B’s dihydroxyphenyl and prenyl groups contribute to antioxidant activity, suggesting that electron-donating groups (e.g., methoxy, amino) in the target compound may enhance similar properties.

Key Observations :

  • Amino Group Introduction: The target compound’s 3-aminophenyl group may require selective protection-deprotection strategies, as seen in benzothiazole syntheses where meta-substitution was achieved via analogous pathways.
  • Yield Optimization : Reflux conditions and column chromatography (e.g., for 7b and 8a) are critical for isolating chromone derivatives in moderate-to-high yields.

Physicochemical Properties

Melting points and spectroscopic data for analogs provide benchmarks for the target compound:

Compound Melting Point (°C) Key Spectroscopic Data (NMR, MS) Reference
7b 171 δH 7.80 (d, J=8.8 Hz, 2H, aromatic), 6.60 (s, 1H, H-5)
8a 113 δC 194.1 (C=O), 164.2 (C-4)
14f 94 IR: 1720 cm⁻¹ (C=O), MS: m/z 382 [M+H]+
Glyasperin B Not reported InChIKey: PDKHNRSRVURSHL-UHFFFAOYSA-N

Key Observations :

  • Melting Points : Methoxy-substituted derivatives (e.g., 7b) exhibit higher melting points than ethoxy or thioether analogs (14f, 14g), likely due to enhanced crystallinity.
  • Spectroscopic Trends: Aromatic protons in 3-aminophenyl derivatives would likely resonate downfield (δH ~7.0–7.5) compared to electron-withdrawing substituents (e.g., 7b’s δH 7.80).

Biological Activity

2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one, a member of the flavonoid family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its unique structural features, including an amino group and a methoxy group, enhance its interaction with various biological targets, contributing to its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C16H15NO3C_{16}H_{15}NO_3 with a molecular weight of 267.28 g/mol. The structural characteristics include a benzopyran core, which is known for its diverse pharmacological properties.

1. Antioxidant Properties

The compound demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15.2Induction of apoptosis
PC-3 (Prostate)20.5Inhibition of cell signaling pathways
CCRF-CEM (Leukemia)12.8Cytotoxicity through apoptosis induction

3. Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential candidate for treating inflammatory diseases .

4. Uterotrophic Activity

In preclinical studies, this compound exhibited uterotrophic activity, which suggests its potential use in reproductive health applications. This activity was assessed using mature female albino rats, where it showed significant effects on uterine weight gain .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound against various cancer cell lines, demonstrating that it significantly reduced cell viability at concentrations as low as 12 µM in MDA-MB-231 cells. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties revealed that treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests its potential application in managing chronic inflammatory conditions .

Q & A

Q. How do solvent polarity and pH affect the compound’s fluorescence properties for bioimaging applications?

  • Methodological Answer : Measure fluorescence quantum yield in solvents of varying polarity (e.g., DMSO vs. PBS). Adjust pH (2–12) to probe protonation-dependent emission shifts, particularly at the 3-amino group, which may quench fluorescence in acidic conditions .

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